molecular formula C11H20N2O2 B6985926 N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide

Cat. No.: B6985926
M. Wt: 212.29 g/mol
InChI Key: YKGVGOFCAMSVRR-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a hydroxypropyl group and a prop-2-enyl group

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-2-5-11(6-3-8-13-11)10(15)12-7-4-9-14/h2,13-14H,1,3-9H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVGOFCAMSVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the use of N-propargyl amines, which undergo cycloaddition reactions to form the desired pyrrolidine ring structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities. This method can optimize reaction conditions and reduce the time required for synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include benzyl N-(3-hydroxypropyl)carbamate and other pyrrolidine derivatives .

Uniqueness

N-(3-hydroxypropyl)-2-prop-2-enylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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